

# Menazon as a legacy environmental contaminant

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## Compound of Interest

Compound Name: *Menazon*

Cat. No.: *B1195053*

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## Menazon: A Legacy Environmental Contaminant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Menazon**, an organophosphate insecticide, was historically used for the control of aphids and other sucking insects in a variety of agricultural settings.[1] Though its use has been largely discontinued worldwide, its persistence in the environment raises concerns for potential long-term ecological and health effects.[2] This technical guide provides a comprehensive overview of **Menazon**, focusing on its physicochemical properties, environmental fate, toxicological profile, and the analytical methods for its detection.

### Physicochemical Properties

A thorough understanding of **Menazon**'s physicochemical properties is essential for predicting its environmental transport and fate. These properties dictate its solubility in water, potential for volatilization, and tendency to bind to soil particles.

Property	Value	Source
Molecular Formula	C6H12N5O2PS2	[3]
Molecular Weight	281.3 g/mol	[3]
Physical State	Colorless crystalline solid	[2][4]
Melting Point	164-166 °C	[3][4]
Water Solubility	240 mg/L at 20°C	[2][4]
Vapor Pressure	9.75 x 10 <sup>-7</sup> mmHg at 25°C	[3]
Octanol-Water Partition Coefficient (log Kow)	1.2	[2]
Soil Adsorption Coefficient (Koc)	Estimated at 210	[4]

## Environmental Fate and Transport

The environmental persistence and mobility of **Menazon** are governed by a combination of its chemical properties and environmental conditions.[5]

Soil: **Menazon** exhibits moderate mobility in soil, as indicated by its estimated soil adsorption coefficient (Koc) of 210.[4] In a sandy loam soil, **Menazon** has a reported half-life of 23 days.[4] The persistence of a pesticide is often categorized by its half-life, with values less than 30 days considered non-persistent, 30-100 days as moderately persistent, and over 100 days as persistent.[6]

Water: Due to its low water solubility and a Henry's Law constant estimated at 1.5 x 10<sup>-9</sup> atm-cu m/mole, **Menazon** is not expected to significantly volatilize from water surfaces.[4] It has a tendency to adsorb to sediment and particulate matter within the water column.[4]

Air: With a low vapor pressure, **Menazon** is not highly volatile.[3] However, it can exist in the atmosphere in both vapor and particulate phases.[4] The vapor phase is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 hours.[4]

## Toxicology and Mechanism of Action

As an organophosphate insecticide, **Menazon**'s primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4]

Mechanism of Action: Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[7] By inhibiting AChE, **Menazon** causes an accumulation of acetylcholine, leading to continuous stimulation of nerve impulses.[4][7] This overstimulation results in a range of toxic effects, including persistent depolarization of skeletal muscle and initial stimulation followed by depression of the central nervous system.[4]

Mammalian Toxicity: **Menazon** is considered to have relatively low acute toxicity to mammals compared to other organophosphates.[4] The acute oral LD50 in female rats is reported to be 1950 mg/kg, while the dermal LD50 is greater than 200 mg/kg.[1] The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[8]

Ecotoxicity: **Menazon** is toxic to aquatic organisms.[3][9] The 48-hour LC50 for the Harlequin fish is 220 mg/L.[4] Pesticides can have both lethal and sublethal effects on aquatic life, including poor growth, increased disease susceptibility, and reduced reproductive potential.[10] The runoff of pesticides from agricultural fields is a primary route of contamination for aquatic ecosystems.[11][12]

## Experimental Protocols

Accurate detection and quantification of **Menazon** in environmental and biological samples are crucial for risk assessment and monitoring.

## Residue Analysis in Food Crops and Soil

This protocol is adapted from established methods for organophosphate pesticide residue analysis.[1]

### 1. Extraction:

- Extract a homogenized 50 g sample of the food crop or soil with methanol.
- Concentrate the methanol extract under reduced pressure.

### 2. Clean-up:

- Dissolve the residue in a suitable solvent and pass it through a cation-exchange resin column. This step separates **Menazon** from naturally occurring phosphorus-containing compounds.[\[1\]](#)
- Elute the **Menazon** from the column using a buffer solution.
- Perform a liquid-liquid extraction of the eluate with chloroform.

### 3. Determination:

- Evaporate the chloroform to dryness.
- Perform a wet oxidation of the residue to convert the organically bound phosphorus to inorganic phosphate.
- Determine the phosphate concentration spectrophotometrically by forming a deep blue molybdophosphate complex, with absorbance measured at 820 nm.[\[1\]](#) The detection limit for this method is approximately 0.05 ppm on a 50 g sample.[\[1\]](#)

## Analysis using Modern Chromatographic Techniques

Modern analytical methods offer higher sensitivity and selectivity for the determination of pesticide residues.[\[13\]](#)[\[14\]](#)

### 1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

- Homogenize a representative sample (e.g., 10-15 g of soil or plant material).
- Add 10 mL of acetonitrile and shake vigorously.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and shake again.
- Centrifuge the sample.
- Take an aliquot of the acetonitrile (upper) layer for cleanup.
- Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to the aliquot to remove interfering matrix components.
- Centrifuge and filter the supernatant for analysis.

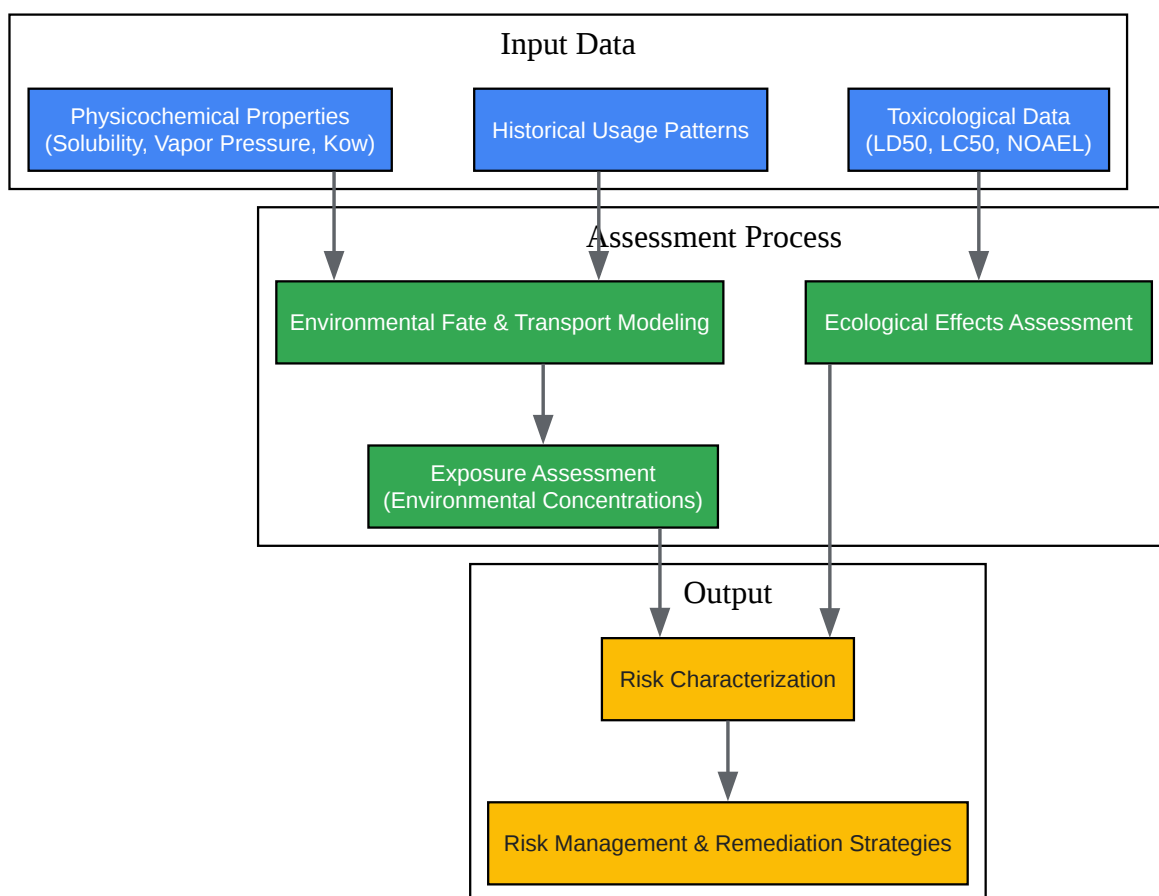
### 2. Instrumental Analysis:

- Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) is a common technique for organophosphate analysis.[\[15\]](#)

- Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the analysis of **Menazon** and its metabolites.[3][14][15]

## Visualizations

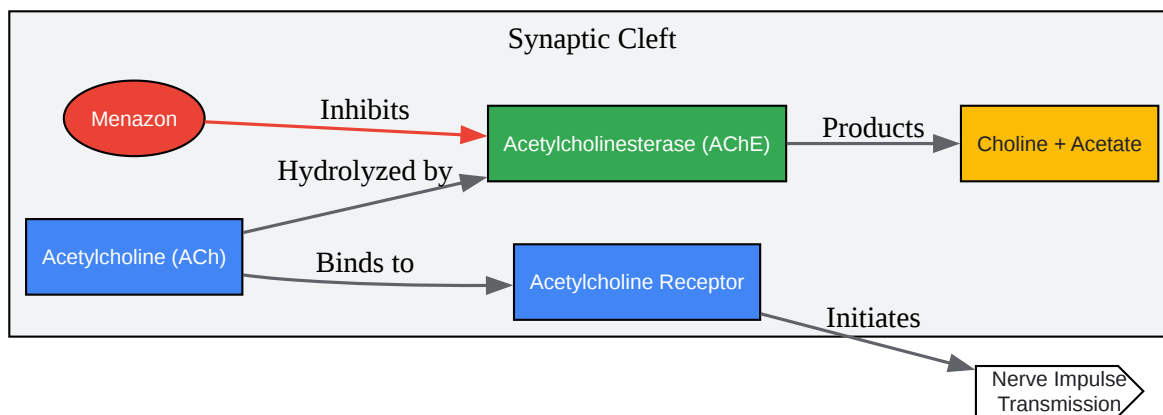
### Logical Workflow for Environmental Risk Assessment of Menazon



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Caption: Workflow for assessing the environmental risk of **Menazon**.

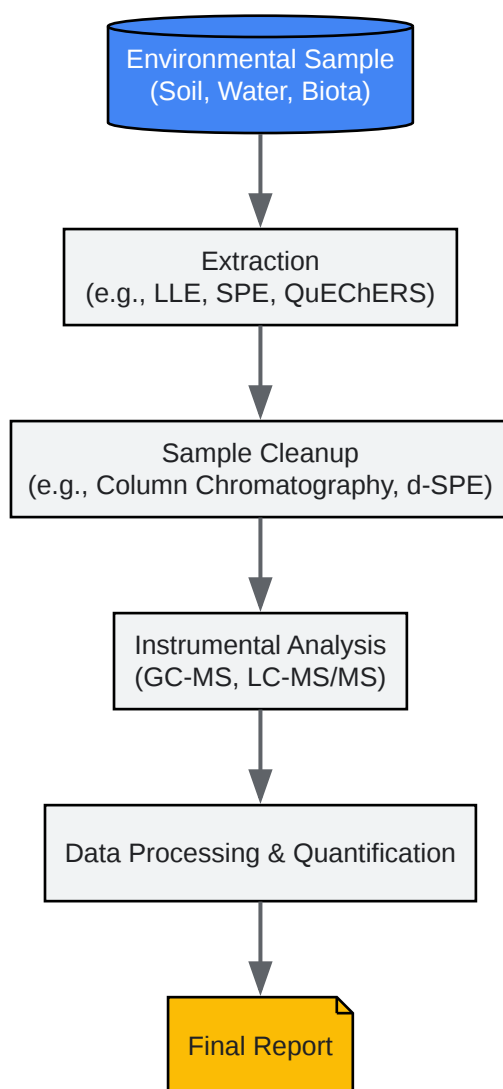
## Signaling Pathway of Acetylcholinesterase Inhibition by Menazon



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Caption: Mechanism of **Menazon**'s neurotoxicity via AChE inhibition.

## Experimental Workflow for Menazon Residue Analysis



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Caption: General workflow for analyzing **Menazon** residues.

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